molecular formula C20H18N4O5S2 B2686845 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 923193-23-1

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2686845
CAS No.: 923193-23-1
M. Wt: 458.51
InChI Key: DSZGRYQMFRGANK-UHFFFAOYSA-N
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Description

Historical Evolution of Benzothiazole Scaffolds in Medicinal Chemistry

The benzothiazole nucleus was first synthesized in 1887 through the cyclocondensation of 2-aminothiophenol with aldehydes under acidic conditions. Early applications focused on industrial uses as vulcanization accelerators and photographic sensitizers. The paradigm shifted in the 1990s when researchers discovered that 2-aryl benzothiazoles exhibited selective antiproliferative activity against tumor cell lines through mechanisms distinct from classical chemotherapeutics.

Key milestones in medicinal optimization include:

  • 1998 : Identification of 2-(4-aminophenyl)benzothiazoles as potent inhibitors of cytochrome P450 1A1, enabling targeted drug metabolism.
  • 2008 : Development of C-6 sulfonamide derivatives demonstrating nanomolar inhibition of DNA gyrase B in Escherichia coli and Staphylococcus aureus.
  • 2016 : Structural elucidation of benzothiazole-ATP binding interactions in bacterial topoisomerase IV through X-ray crystallography.

This historical progression underscores the scaffold’s adaptability, with modern derivatives like N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide embodying three generations of rational design.

Rationale for Functionalization at C-2 and C-6 Positions in Antiproliferative Agents

Strategic substitution at the C-2 and C-6 positions maximizes electronic and steric complementarity with biological targets while maintaining metabolic stability:

Electronic Modulation at C-2

The C-2 position’s orientation relative to the thiazole nitrogen creates a dipole moment that facilitates hydrogen bonding with ATP-binding pockets. Introducing electron-withdrawing groups (EWGs) like benzamide at this position:

  • Enhances π-π stacking with aromatic residues in kinase domains
  • Lowers LUMO energy to promote charge-transfer interactions with DNA base pairs
  • Increases oxidative stability compared to alkyl or thioether substituents

Steric Optimization at C-6

Bulky sulfonamide groups at C-6 improve target selectivity through:

  • Hydrophobic pocket occupancy : The dimethylsulfamoyl moiety fills a 5.2 Å deep cavity in bacterial gyrase B, displacing structural water molecules.
  • Conformational restriction : Sulfonamide oxygen atoms form hydrogen bonds with Asn54 and Asp81 in E. coli GyrB, locking the enzyme in an inactive conformation.
  • Solubility balance : The polar sulfonyl group counterbalances the lipophilic benzothiazole core, achieving logP values between 1.8–2.4 for optimal membrane permeability.

Synergistic Effects in Dual-Functionalized Derivatives

The compound this compound exemplifies coordinated C-2/C-6 engineering:

Position Functional Group Role in Bioactivity
C-2 3-(2,5-dioxopyrrolidin-1-yl)benzamide Induces helical distortion in DNA via intercalation
C-6 Dimethylsulfamoyl Inhibits ATP hydrolysis in topoisomerase IV (Ki = 38 nM)

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c1-23(2)31(28,29)14-6-7-15-16(11-14)30-20(21-15)22-19(27)12-4-3-5-13(10-12)24-17(25)8-9-18(24)26/h3-7,10-11H,8-9H2,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZGRYQMFRGANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by the introduction of the dimethylsulfamoyl group via sulfonation. The final step involves the coupling of the benzothiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares structural motifs with several analogues (Table 1):

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Benzothiazole + Benzamide 6-(dimethylsulfamoyl), 3-(2,5-dioxopyrrolidin-1-yl) 463.50* Dual electron-withdrawing groups -
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide Benzothiazole + Benzamide 4,5-dichloro (benzothiazole), 3,5-dimethoxy (benzamide) Higher than target† Highest peak area in P. guineense
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (G786-0298) Benzothiazole-linked phenyl + Benzamide Benzothiazole at para-phenyl, 3-(2,5-dioxopyrrolidin-1-yl) 427.48 Lower MW; no sulfamoyl group
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Dioxothiazolidinyl + Benzamide 2,4-dioxothiazolidinyl, methylidene linker Varies by R-group Focus on thiazolidinone pharmacophore

Key Observations :

  • The target’s dimethylsulfamoyl group distinguishes it from analogues like G786-0298, which lacks this substituent. This group may enhance solubility or modulate target affinity .
  • Dioxopyrrolidinyl is shared with G786-0298 and other compounds, suggesting a role in conformational rigidity or hydrogen bonding .
  • Chlorine and methoxy substituents in the compound likely increase lipophilicity, contrasting with the target’s polar sulfamoyl group .

Pharmacological and Physicochemical Properties

Limited direct pharmacological data for the target compound are available in the evidence. However, inferences can be drawn:

  • Target Binding : The dioxopyrrolidinyl group in the target and G786-0298 could engage in hydrogen bonding with enzymes or receptors, similar to dioxothiazolidinyl derivatives in .
  • Stability : The sulfamoyl group’s electron-withdrawing nature may increase metabolic stability compared to methoxy or alkyl substituents .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H18N4O5S2
  • Molecular Weight : 458.51 g/mol
  • CAS Number : 923193-23-1

The compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which play a crucial role in inflammation and pain pathways. This mechanism underlies its potential as an anti-inflammatory agent .
  • Induction of Apoptosis in Cancer Cells : The compound has been shown to activate procaspase-3, leading to increased caspase-3 activity, which is critical for apoptosis in cancer cells. This mechanism was demonstrated in studies involving various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including Colo205 (colorectal), U937 (lymphoma), MCF7 (breast), and A549 (lung) cells.
  • Results :
    • Significant inhibition of cell proliferation was observed with IC50 values ranging from 5.2 μM to 6.6 μM for selected derivatives .
    • The presence of the benzothiazole moiety was crucial for enhancing anticancer activity compared to other structural analogs .

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests its utility in treating inflammatory conditions. In vitro assays demonstrated effective inhibition of COX activity, correlating with reduced inflammatory markers .

Study 1: Anticancer Efficacy

In a study published in Molecules, derivatives of benzothiazole were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that compounds similar to this compound showed potent anticancer activity by activating caspase pathways .

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of benzothiazole derivatives. It was found that these compounds significantly reduced edema in animal models when administered prior to inflammatory stimuli, supporting their use as therapeutic agents for chronic inflammatory diseases .

Summary of Findings

Biological ActivityMechanismIC50 Values
AnticancerProcaspase activation5.2 - 6.6 μM
Anti-inflammatoryCOX inhibitionNot specified

Q & A

Basic: What are the key steps and optimal reaction conditions for synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of substituted benzothiazole precursors with activated benzamide intermediates under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Step 2: Introduction of the dimethylsulfamoyl group via nucleophilic substitution, requiring precise pH control (7.5–8.5) to avoid side reactions .
  • Step 3: Cyclization to form the 2,5-dioxopyrrolidin-1-yl moiety under acidic conditions (e.g., HCl in ethanol) .

Optimization Tips:

  • Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
  • Monitor reaction progress with HPLC to identify by-products early .

Advanced: How can computational methods improve reaction design and mechanistic understanding?

Methodological Answer:

  • Quantum Chemical Calculations: Predict transition states and activation energies for key steps (e.g., cyclization) using software like Gaussian or ORCA .
  • Reaction Path Search: Employ ICReDD’s hybrid computational-experimental workflows to narrow optimal conditions (e.g., solvent polarity, temperature gradients) .
  • Machine Learning: Train models on reaction yield data from similar sulfonamide derivatives to predict optimal stoichiometry .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies proton environments (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm) and confirms substituent positions .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 488.58) and detects impurities .

Advanced: How can X-ray crystallography resolve ambiguous structural features?

Methodological Answer:

  • Single-Crystal Growth: Use slow evaporation in methanol/acetone mixtures to obtain diffraction-quality crystals .
  • Hydrogen Bond Analysis: Map intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to explain packing stability .
  • Electron Density Maps: Differentiate between tautomeric forms (e.g., enol-keto equilibria in the pyrrolidin-dione group) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-coupled assays) .
  • Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM concentrations .
  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) for bacterial/fungal strains .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare analogs (e.g., substituent effects on benzothiazole or pyrrolidin-dione) to isolate critical functional groups .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may confound activity (e.g., hydrolyzed sulfonamide) .
  • Statistical Validation: Apply ANOVA to assess significance of dose-response variations across replicates .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Solubility: Prefer DMSO for stock solutions (stable at -20°C for 6 months) .
  • Solid-State Stability: Store under nitrogen at 4°C; avoid humidity to prevent hydrolysis of the sulfamoyl group .

Advanced: How can computational modeling predict degradation pathways?

Methodological Answer:

  • DFT Calculations: Simulate bond dissociation energies (e.g., C–S in benzothiazole) to identify labile sites .
  • Molecular Dynamics (MD): Model hydrolysis kinetics in aqueous buffers at physiological pH .
  • Forced Degradation Studies: Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) .

Basic: What synthetic modifications enhance solubility without compromising activity?

Methodological Answer:

  • PEGylation: Introduce polyethylene glycol chains via ester linkages to the benzamide group .
  • Salt Formation: React with HCl or sodium bicarbonate to improve aqueous solubility .

Advanced: How to design a SAR study for this compound?

Methodological Answer:

  • Scaffold Diversification: Synthesize analogs with:
    • Variants A: Halogen substitutions on benzothiazole (e.g., 6-Br vs. 6-F) .
    • Variants B: Alternative cyclic amides (e.g., succinimide instead of pyrrolidin-dione) .
  • Data Analysis: Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with IC₅₀ values .

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